molecular formula C12H16ClN3O B12348310 3-(3,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride CAS No. 1431967-92-8

3-(3,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

Katalognummer: B12348310
CAS-Nummer: 1431967-92-8
Molekulargewicht: 253.73 g/mol
InChI-Schlüssel: HVNCSMJBZOAEEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride is a chemical compound with a unique structure that includes a pyrazole ring substituted with a dimethylphenoxy group and a methylamine group

Vorbereitungsmethoden

The synthesis of 3-(3,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 3,5-dimethylphenol with an appropriate pyrazole derivative under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and efficiency .

Analyse Chemischer Reaktionen

3-(3,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

3-(3,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(3,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3-(3,5-Dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

1431967-92-8

Molekularformel

C12H16ClN3O

Molekulargewicht

253.73 g/mol

IUPAC-Name

3-(3,5-dimethylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-8-4-9(2)6-10(5-8)16-12-11(13)7-15(3)14-12;/h4-7H,13H2,1-3H3;1H

InChI-Schlüssel

HVNCSMJBZOAEEZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)OC2=NN(C=C2N)C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.